molecular formula C10H11N3 B3022896 1-methyl-4-phenyl-1H-pyrazol-3-amine CAS No. 30823-51-9

1-methyl-4-phenyl-1H-pyrazol-3-amine

Cat. No. B3022896
CAS RN: 30823-51-9
M. Wt: 173.21 g/mol
InChI Key: OLKUXLRZLWXAHW-UHFFFAOYSA-N
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Description

1-Methyl-4-phenyl-1H-pyrazol-3-amine is a compound that is structurally related to various pyrazolone derivatives, which are known for their diverse chemical and biological properties. Although the specific compound is not directly mentioned in the provided papers, the related structures and their syntheses, molecular structures, chemical reactions, and physical and chemical properties can provide insights into the characteristics of 1-methyl-4-phenyl-1H-pyrazol-3-amine.

Synthesis Analysis

The synthesis of pyrazolone derivatives often involves the condensation of amines with other organic compounds. For instance, the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives is facilitated by ultrasound-mediated condensation, which offers advantages such as simple work-up procedures, shorter reaction times, and higher yields . Similarly, the synthesis of Schiff bases derived from pyrazolone compounds involves the condensation of acetylpyrazolone with aromatic amines, leading to the formation of bidentate ligands .

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is often characterized using techniques such as X-ray crystallography. For example, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones were determined using X-ray diffraction, revealing the perpendicular positioning of the phenyl ring to the chromene-pyrazole ring system . Schiff bases derived from pyrazolone compounds have been found to exist in the amine-one tautomeric form in the solid state, as revealed by crystallographic studies .

Chemical Reactions Analysis

Pyrazolone derivatives can undergo various chemical reactions, including condensation with malononitrile, reactions with amines and phenols, and cyclization processes. For instance, 3-methyl-1-phenyl-2-pyrazoline-4,5-dione reacts with malononitrile to yield dicyanomethylene derivatives, which can further react with amines to yield substituted pyrazolones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives can be studied using spectroscopic and spectrophotometric techniques. Schiff bases derived from pyrazolone compounds exhibit tautomeric equilibria, which can be studied using UV-vis absorption spectra . The electronic structure, vibrational spectra, and molecular electrostatic potentials of these compounds can be explored through computational methods such as density functional theory (DFT), providing insights into their chemical reactivity and charge transfer properties .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazole derivatives have shown several biological activities as seen in COX-2, p38 MAP kinase, and CDK2/Cyclin A inhibitors .
    • Many of them were tested and/or evaluated in potential drug discovery .
    • The compounds bearing pyrazole scaffold have shown a wide range of medicinal and biological activities, such as anti-hepatotoxic, anti-leishmanial, herbicidal, insecticidal, acaricidal, kinase inhibitor, antifungal, anticancer, vasorelaxant, analgesic, anti-bacterial, antioxidant, and anti-inflammatory properties .
  • Agrochemistry

    • Pyrazole derivatives are used in agrochemistry .
  • Coordination Chemistry

    • Pyrazole derivatives are used in coordination chemistry .
  • Organometallic Chemistry

    • Pyrazole derivatives are used in organometallic chemistry .
  • Synthesis of Heterocycles

    • Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Antifungal Activity

    • A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
  • Organic Synthesis

    • Pyrazole derivatives are important raw materials and intermediates used in organic synthesis .
  • Pharmaceuticals

    • Pyrazole derivatives are used in the pharmaceutical industry . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Agrochemicals

    • Pyrazole derivatives are used in agrochemicals .
  • Dyestuff

    • Pyrazole derivatives are used in dyestuff .
  • Antimicrobial Activity

    • Some pyrazole derivatives are used for their antimicrobial properties .
  • Anti-tuberculosis Activity

    • Some pyrazole derivatives are used for their anti-tuberculosis properties .
  • Synthesis of Heterocycles

    • A magnetically separable nanocatalyst was used for the solvent-free preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and arylaldehydes .
  • Antioxidant and Anticancer Activities

    • 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized and evaluated for their radical scavenging activity by DPPH assay and tested in vitro on colorectal RKO carcinoma cells to determine their cytotoxic properties .
  • Extraction of Lead Ions

    • Materials containing 4,4′-bipyridin-1-ium cation, which can be synthesized from pyrazole derivatives, have been utilized for extraction of lead ions from neutral aqueous environment .
  • Preparation of Solid-State Electrochromic System

    • Materials containing 4,4′-bipyridin-1-ium cation, which can be synthesized from pyrazole derivatives, have been used in the preparation of solid-state electrochromic system .
  • Removal of Dyes

    • Materials containing 4,4′-bipyridin-1-ium cation, which can be synthesized from pyrazole derivatives, have been used for the removal of dyes .
  • Raw Material and Intermediate in Organic Synthesis

    • It is an important raw material and intermediate used in organic synthesis .

Safety And Hazards

“1-methyl-4-phenyl-1H-pyrazol-3-amine” causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of “1-methyl-4-phenyl-1H-pyrazol-3-amine” could be in these fields, especially in the development of new drugs.

properties

IUPAC Name

1-methyl-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-7-9(10(11)12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKUXLRZLWXAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-phenyl-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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